2-Methyl-7-nitrooct-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-nitrooct-2-en-4-one is an organic compound with the molecular formula C9H15NO3. This compound is characterized by the presence of a nitro group (-NO2) and a ketone group (-C=O) within its structure. It is a derivative of octene, with specific substitutions that give it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-nitrooct-2-en-4-one typically involves the nitration of an appropriate precursor compound. One common method is the nitration of 2-methyl-4-octanone using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-nitrooct-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-7-nitrooct-2-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-7-nitrooct-2-en-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-octanone: A precursor in the synthesis of 2-Methyl-7-nitrooct-2-en-4-one.
7-Nitrooct-2-en-4-one: Lacks the methyl group at the second position.
2-Methyl-7-nitrohept-2-en-4-one: Similar structure but with one less carbon atom.
Uniqueness
This compound is unique due to the specific positioning of the nitro and ketone groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical and biological applications.
Properties
CAS No. |
26728-65-4 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-methyl-7-nitrooct-2-en-4-one |
InChI |
InChI=1S/C9H15NO3/c1-7(2)6-9(11)5-4-8(3)10(12)13/h6,8H,4-5H2,1-3H3 |
InChI Key |
BAWGAUHJWBNBKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C=C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.